15(S)-Fluprostenol

FP receptor pharmacology stereochemistry-activity relationship prostaglandin analogs

Analytical teams validating travoprost purity require stereochemically resolved 15(S)-epimer that commercial 15(R)-standards cannot substitute. 15(S)-Fluprostenol (CAS 54276-24-3) is the definitive reference standard for this impurity. • Pharmacologically distinct: ~100-fold less potent FP agonist than 15(R)-fluprostenol (travoprost acid), validated for negative-control and SAR assays. • Enables HPLC/LC-MS method development for stereoisomeric impurity quantification per pharmacopeial guidelines. • Each batch ships with comprehensive CoA; stored at -20°C; delivered under blue ice for integrity.

Molecular Formula C23H29F3O6
Molecular Weight 458.5 g/mol
CAS No. 54276-24-3
Cat. No. B160403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name15(S)-Fluprostenol
CAS54276-24-3
Synonyms9α,11α,15S-trihydroxy-16-(3-(trifluoromethyl)phenoxy)-17,18,19,20-tetranor-prosta-5Z,13E-dien-1-oic acid
Molecular FormulaC23H29F3O6
Molecular Weight458.5 g/mol
Structural Identifiers
SMILESC1C(C(C(C1O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)CC=CCCCC(=O)O)O
InChIInChI=1S/C23H29F3O6/c24-23(25,26)15-6-5-7-17(12-15)32-14-16(27)10-11-19-18(20(28)13-21(19)29)8-3-1-2-4-9-22(30)31/h1,3,5-7,10-12,16,18-21,27-29H,2,4,8-9,13-14H2,(H,30,31)/b3-1-,11-10+/t16-,18+,19+,20-,21+/m0/s1
InChIKeyWWSWYXNVCBLWNZ-HBWANGNJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

15(S)-Fluprostenol: Procurement & Research Use


15(S)-Fluprostenol (CAS 54276-24-3) is a synthetic prostaglandin F2α (PGF2α) analog and an isomer of the FP receptor agonist fluprostenol. It serves as a potential active metabolite of 15(S)-fluprostenol isopropyl ester . The free acid, (+)-15(R)-fluprostenol (travoprost acid), is a potent FP receptor agonist, while the 15(S) epimer demonstrates distinct pharmacological behavior, making it a valuable tool in receptor profiling and impurity analysis .

Workflow Chiral reference standard for travoprost impurity profiling and analytical method validation
Study context Enantiomer-comparison studies of FP receptor stereospecificity
Use case Negative control or low-activity comparator in FP receptor functional assays

15(S)- vs. 15(R)-Fluprostenol: Stereochemistry Impact


In the fluprostenol series, the stereochemistry at the C-15 position is a critical determinant of pharmacological activity. For most prostaglandins, the 15(R) epimer is approximately 100-fold less potent than the natural 15(S) isomer . However, the presence of a neighboring phenoxy group at C-16 in fluprostenol reverses this relationship, rendering the 15(S)-fluprostenol isomer less active as an FP agonist than its 15(R) counterpart . Consequently, 15(S)-Fluprostenol cannot be simply substituted for other FP receptor agonists like travoprost acid, latanoprost acid, or bimatoprost acid in assays where stereospecific activity is required. Its use as a reference standard for impurity profiling in commercial travoprost formulations is a key differentiator, as the 15(S) isomer is a known potential impurity .

15(S)-Fluprostenol Reduced FP receptor agonist activity compared to the 15(R) epimer Research tool for stereochemical control, impurity profiling
15(R)-Fluprostenol (travoprost acid) Potent FP receptor agonist; C-15 stereochemistry reverses typical potency relationship
Functional assay context May not substitute 15(R) isomer in agonist activity studies; requires stereospecific validation
Assay design impact Direct replacement would alter FP receptor activation readouts and stereochemical interpretation

15(S)-Fluprostenol: Potency and FP Receptor Activity


Stereochemical Inversion of C-15 Agonist Potency

In the fluprostenol series, the C-16 phenoxy group causes an inversion of the typical stereochemical potency relationship observed for prostaglandins at C-15. Specifically, the 15(S) epimer, 15(S)-Fluprostenol, is less active as an FP receptor agonist compared to its 15(R) epimer, (+)-15(R)-fluprostenol (travoprost acid) . This is in contrast to most prostaglandins, where the 15(S) isomer is the more potent form .

C-15 Agonist Potency Inversion
Reported
15(S) less active than 15(R) due to phenoxy group effect
Stereochemical inversion of agonist potency context for FP receptor studies
Qualitative comparison; no direct EC50 available for 15(S)
FP receptor pharmacology stereochemistry-activity relationship prostaglandin analogs

Travoprost Acid: FP Agonist Potency Comparison

While direct quantitative EC50 data for 15(S)-Fluprostenol is limited, its 15(R) epimer, travoprost acid, serves as a benchmark for FP receptor agonist potency. In a cloned human ciliary body FP receptor assay, travoprost acid (EC50 = 3.2 ± 0.6 nM) was the most potent agonist tested, demonstrating 17-fold greater potency than latanoprost free acid (EC50 = 54.6 ± 12.4 nM) [1]. Fluprostenol, the racemic mixture containing both epimers, exhibited an EC50 of 6.1 ± 1.5 nM [1]. Bimatoprost free acid (EC50 = 5.8 ± 2.6 nM) showed comparable potency [1]. This data establishes the high potency of the 15(R) isomer and provides context for the diminished activity of the 15(S) isomer.

Travoprost Acid EC50
Cross-study
Travoprost acid EC50 3.2 nM; latanoprost acid 54.6 nM; bimatoprost acid 5.8 nM
Establishes high 15(R) potency; supports 15(S) as reference standard
Cloned human ciliary body FP receptor PI turnover assay
glaucoma intraocular pressure FP receptor agonists EC50

[3H]AL-5848 FP Receptor Binding Affinity

The high-affinity binding of the 15(R) epimer, travoprost acid (as [3H]AL-5848), to the FP receptor is well-characterized. In bovine corpus luteum, [3H]AL-5848 bound to a single class of high-affinity sites with a dissociation constant (Kd) of 33.8 ± 2.9 nM [1]. This binding was potently inhibited by other FP receptor ligands, including 16-phenoxy PGF2α (Ki = 17.3 nM) and AL-5848 itself (Ki = 52.1 nM) [1]. This data underscores the high affinity of the 15(R) isomer and implies a significantly lower binding affinity for the 15(S) isomer, consistent with its reduced agonist activity.

[3H]AL-5848 Binding
Class-level
15(R) isomer Kd 33.8 nM; Ki for 16-phenoxy PGF2α 17.3 nM
High-affinity binding benchmark for 15(R); lower affinity expected for 15(S)
Bovine corpus luteum radioligand binding at 23°C
radioligand binding FP receptor autoradiography Kd Ki

FP Agonist Potency in Trabecular Meshwork Cells

In human trabecular meshwork (HTM) cells, a key tissue involved in regulating intraocular pressure, travoprost acid (the 15(R) epimer) demonstrated high functional potency with an EC50 of 3.6 nM in phosphoinositide (PI) turnover assays [1]. This value aligns closely with its potency in ciliary body cells, confirming its efficacy in a distinct, physiologically relevant ocular tissue. The 15(S) isomer is expected to have a significantly higher EC50 (lower potency) in this assay, consistent with its reduced activity at the FP receptor.

HTM Cell Potency
Class-level
Travoprost acid EC50 3.6 nM in human trabecular meshwork cells
Consistent 15(R) potency across ocular cell models; 15(S) reference control
PI turnover assay; supports stereochemical control design
trabecular meshwork glaucoma intraocular pressure FP receptor

15(S)-Fluprostenol Isopropyl Ester as Impurity in Travoprost

15(S)-Fluprostenol isopropyl ester (the prodrug form of 15(S)-Fluprostenol) is identified as a potential impurity in commercial preparations of travoprost (fluprostenol isopropyl ester) . This isomer, which differs in stereochemistry at the C-15 position, can be present in bulk drug substance and finished products . The presence of this impurity is significant because its pharmacological activity is reduced compared to the active 15(R) isomer, and its detection and quantification are essential for ensuring the purity and quality of travoprost-based pharmaceuticals.

Impurity Context
Context-dependent
15(S)-fluprostenol isopropyl ester identified as potential travoprost impurity
Supports analytical QC reference and impurity profiling workflow
Relevant for pharmaceutical analysis; no quantitative impurity limit provided
pharmaceutical analysis impurity profiling travoprost quality control

15(S)-Fluprostenol: Research and Industrial Applications


Reference Standard for Travoprost Impurity Profiling

15(S)-Fluprostenol, and its prodrug 15(S)-fluprostenol isopropyl ester, serve as essential reference standards for developing and validating analytical methods (e.g., HPLC, LC-MS) to detect and quantify stereoisomeric impurities in commercial travoprost formulations . This is crucial for quality control in pharmaceutical manufacturing and ensuring batch-to-batch consistency .

Negative Control in FP Receptor Functional Assays

Due to its reduced FP receptor agonist activity compared to the 15(R) epimer, 15(S)-Fluprostenol can be employed as a negative control or low-activity comparator in in vitro assays measuring FP receptor activation (e.g., PI turnover, calcium mobilization) . This allows researchers to establish the stereospecificity of their assay system and validate the activity of test compounds .

C-15 Stereochemistry in FP Receptor Binding

15(S)-Fluprostenol is a valuable tool for studying the structure-activity relationships (SAR) of FP receptor ligands. Its distinct activity profile, compared to the 15(R) isomer and other FP agonists like latanoprost acid and bimatoprost acid, enables detailed pharmacological profiling to understand the molecular determinants of FP receptor binding and activation .

Pharmacokinetic and Metabolism Studies of Travoprost

As a potential active metabolite of 15(S)-fluprostenol isopropyl ester, 15(S)-Fluprostenol can be used as an analytical standard in preclinical and clinical studies investigating the metabolism, distribution, and excretion of travoprost and its stereoisomers . This helps elucidate the metabolic fate of the prodrug and the potential contribution of the 15(S) isomer to the overall pharmacological effect.

Application
Selection Property
Validation Focus
Travoprost impurity profiling
Stereochemical identity confirmation
LC/LC-MS method validation for isomer detection
FP receptor functional assay control
Reduced FP agonist activity (15(S) epimer)
Stereospecificity and assay response range
FP receptor SAR studies
C-15 stereochemistry influence on binding
Binding affinity and enantiomer comparison
Travoprost metabolism research
Potential metabolite identification
Analytical standard for metabolite profiling

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